![molecular formula C22H26Cl3N4OZn- B15182564 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate CAS No. 27778-30-9](/img/structure/B15182564.png)
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate is a complex organic compound with a molecular formula of C22H26Cl3N4OZn. This compound is known for its unique structural features, which include a combination of benzimidazole and benzopyran moieties, making it a subject of interest in various scientific research fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate typically involves multiple steps. One common method starts with the Knoevenagel condensation reaction of 4-(diethylamino)-2-hydroxybenzaldehyde with diethyl malonate, followed by Vilsmeier–Haack formylation to produce 7-(diethylamino)coumarin-3-carbaldehyde . This intermediate is then reacted with 1,3-dimethyl-2-aminobenzimidazole under specific conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of green solvents and environmentally friendly catalysts is also explored to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate has several scientific research applications:
Biology: The compound is investigated for its potential as a biosensor for detecting specific biomolecules.
Industry: It is used in the development of new materials with unique optical properties.
Mechanism of Action
The mechanism of action of 2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate involves its interaction with specific molecular targets and pathways. In biological systems, it may interact with cellular components, leading to various biochemical effects .
Comparison with Similar Compounds
Similar Compounds
7-(Diethylamino)-3-thenoylcoumarin: Similar in structure but with different functional groups, leading to distinct properties.
N′-{[7-(Diethylamino)-2-oxo-2H-chromen-3-yl]carbonyl}pyridine-3-carbohydrazide: Another coumarin-based compound with unique fluorescent properties.
Uniqueness
2-[7-(Diethylamino)-2-imino-2H-1-benzopyran-3-yl]-1,3-dimethyl-1H-benzimidazole trichlorozincate stands out due to its combination of benzimidazole and benzopyran moieties, which confer unique optical and chemical properties.
Properties
CAS No. |
27778-30-9 |
|---|---|
Molecular Formula |
C22H26Cl3N4OZn- |
Molecular Weight |
534.2 g/mol |
IUPAC Name |
3-(1,3-dimethyl-2H-benzimidazol-2-yl)-N,N-diethyl-2-iminochromen-7-amine;trichlorozinc(1-) |
InChI |
InChI=1S/C22H26N4O.3ClH.Zn/c1-5-26(6-2)16-12-11-15-13-17(21(23)27-20(15)14-16)22-24(3)18-9-7-8-10-19(18)25(22)4;;;;/h7-14,22-23H,5-6H2,1-4H3;3*1H;/q;;;;+2/p-3 |
InChI Key |
NRUOVXGSRRDJLV-UHFFFAOYSA-K |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=N)O2)C3N(C4=CC=CC=C4N3C)C.Cl[Zn-](Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



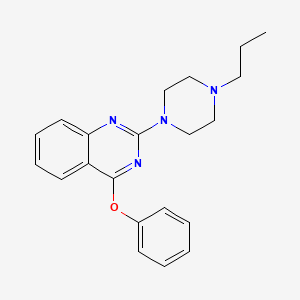
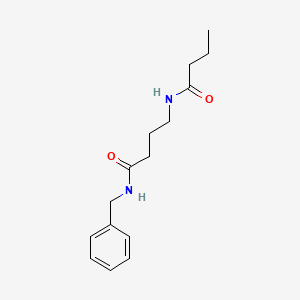
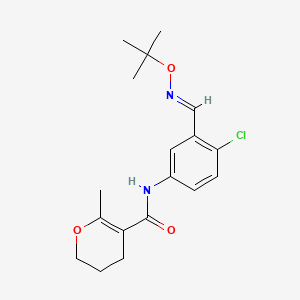
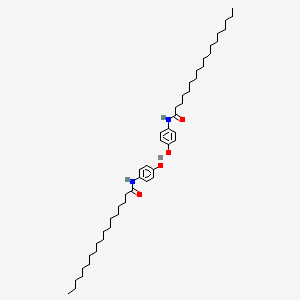



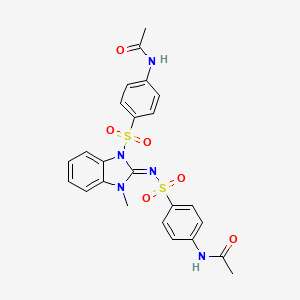
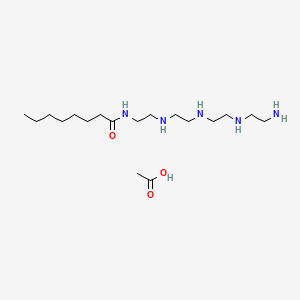
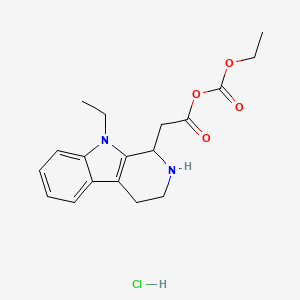
![[2-[[4-[(2-Cyano-4-nitrophenyl)azo]phenyl]ethylamino]ethyl]trimethylammonium chloride](/img/structure/B15182567.png)


